4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
Description
4-Methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a bis-coumarin derivative featuring two distinct coumarin moieties linked via an acetoxy bridge. The 4-methyl substituent on one coumarin ring and the 4-phenyl group on the other confer unique steric and electronic properties to the molecule . This compound is synthesized through multi-step reactions involving esterification, hydrazide formation, and coupling with aromatic aldehydes or ketones, as detailed in synthetic protocols for structurally related coumarin-acetamide derivatives .
Properties
Molecular Formula |
C27H18O7 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C27H18O7/c1-16-11-25(28)33-23-13-19(8-9-20(16)23)32-27(30)15-31-18-7-10-21-22(17-5-3-2-4-6-17)14-26(29)34-24(21)12-18/h2-14H,15H2,1H3 |
InChI Key |
AWCLQSJMDROZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ol with 2-oxo-4-phenyl-2H-chromen-7-yl acetate in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane at ambient temperature. The product is then purified using techniques like flash chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several characteristic reactions, driven by its ester and chromenone moieties:
1. Oxidation
-
Mechanism : The chromenone carbonyl group undergoes oxidation to form carboxylic acids or derivatives.
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
-
Products : Oxidized derivatives with enhanced polarity or functional groups.
2. Reduction
-
Mechanism : Reduction of the carbonyl group to alcohols or hydroxyl derivatives.
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in protic solvents.
-
Products : Alcohols or reduced carbonyl-containing derivatives.
3. Substitution
-
Mechanism : Nucleophilic substitution at the ester group, replacing the acetate moiety with other nucleophiles (e.g., amines, thiols).
-
Reagents : Nucleophiles (e.g., NH₃, SH⁻) under basic or acidic catalysis.
-
Products : Functionalized esters or derivatives with altered reactivity.
4. Hydrolysis
-
Mechanism : Cleavage of the ester group to form a carboxylic acid under alkaline conditions.
-
Products : Carboxylic acid derivatives (e.g., 2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetic acid) .
5. Acid Chloride Formation
-
Mechanism : Conversion of carboxylic acids to reactive acid chlorides.
-
Reagents : Thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux .
-
Products : Acid chloride intermediates for subsequent amide synthesis .
6. Amide Synthesis
-
Mechanism : Reaction of acid chlorides with amines to form carboxamides.
-
Reagents : Amines (e.g., primary/secondary amines) in inert solvents .
-
Products : Therapeutically relevant carboxamides with potential anticancer or antibacterial activity .
Reaction Conditions and Reagent Tables
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of coumarin derivatives, including 4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, has been widely studied. These compounds exhibit a range of biological activities:
Antimicrobial Activity
Coumarin derivatives have shown promising antimicrobial properties. For instance, studies indicate that they possess antibacterial and antifungal activities. A study highlighted that certain coumarin derivatives inhibit the growth of various bacterial strains, suggesting their potential as therapeutic agents against infections .
Anticancer Properties
Research has demonstrated that coumarin derivatives can induce apoptosis in cancer cells. For example, some derivatives have been shown to inhibit cell proliferation in breast cancer cell lines, indicating their potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of coumarins have been documented in several studies. They modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions. Typically, this includes the reaction of appropriate phenolic compounds with acetic anhydride or acetyl chloride under controlled conditions.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-methylcoumarin + phenolic compound | Acetic anhydride, reflux | 85% |
| 2 | Resulting compound + base (e.g., NaOH) | Stirring at room temperature | 90% |
Biological Evaluation
A study conducted by Xie et al. (2001) assessed the anti-HIV activity of coumarin derivatives, including those similar to 4-methyl-2-oxo-2H-chromen derivatives. The results indicated a significant reduction in viral replication in vitro .
Antioxidant Activity
Research published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant properties of various coumarin derivatives. The study found that these compounds effectively scavenge free radicals, thereby providing insights into their potential use as natural antioxidants .
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituents | Synthetic Yield | Bioactivity | Key Reference |
|---|---|---|---|---|
| Target Compound | 4-Methyl and 4-phenyl coumarins linked via acetoxy | Not reported | Inferred from analogs: Potential acetylcholinesterase inhibition, anticancer | |
| Ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate (1) | 4-Methyl coumarin + ethyl acetate | 78% | Antioxidant activity (DPPH assay) | |
| Ethyl 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate (2a) | 4-Phenyl coumarin + ethyl acetate | 78% | Cytotoxic activity against cancer cell lines (MTT assay) | |
| Benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (3) | 4-Methyl coumarin + benzyl acetate | Not reported | Structural analog; no explicit bioactivity data | |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid (4) | 4-Phenyl coumarin + phenylacetic acid | Not reported | Structural analog; potential anti-inflammatory applications | |
| 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)-N′-substituted acetohydrazides (5a–d) | 4-Methyl coumarin + hydrazide derivatives | 70–85% | Acetylcholinesterase inhibition (IC₅₀ = 0.8–1.2 µM) | |
| Coumarin–amino acid hybrids (6a–c) | 4-Methyl coumarin + amino acid conjugates | 80–85% | Anticancer activity (IC₅₀ = 12–18 µM against MCF-7 cells) |
Structural and Electronic Differences
- Conversely, the 4-methyl group in related derivatives like 1 and 3 reduces steric hindrance, favoring synthetic accessibility .
- Linker Variants: Replacing the acetoxy bridge with hydrazide (e.g., 5a–d) or amino acid moieties (e.g., 6a–c) modulates solubility and hydrogen-bonding capacity, critical for target binding .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like 2a (mp 140–142°C) and 1 (mp ~135°C) suggest similar thermal stability for the target .
- Solubility: Acetate esters (e.g., 1, 2a) are sparingly soluble in water but soluble in ethanol or DMSO, aligning with the target compound’s predicted behavior .
Biological Activity
The compound 4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| CAS Number | 64498-62-0 |
| LogP | 2.58 |
Antioxidant Activity
Coumarin derivatives, including the target compound, have been extensively studied for their antioxidant properties. Research indicates that they can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress. In vitro studies demonstrate that these compounds can significantly reduce reactive oxygen species (ROS) levels in various cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of coumarin derivatives is well-documented. The specific compound has shown promise in inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell models exposed to inflammatory stimuli. In a comparative study, it exhibited a percentage inhibition of albumin denaturation comparable to that of ibuprofen, a standard anti-inflammatory drug .
Antimicrobial Activity
Studies have highlighted the antimicrobial effects of coumarin derivatives against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes and inhibit growth has been noted in several assays. For instance, Ag(I) complexes derived from similar coumarin structures displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : Coumarins can chelate metal ions and donate hydrogen atoms to free radicals, thereby neutralizing them.
- Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways plays a crucial role in reducing inflammation by downregulating the expression of inflammatory mediators.
- Antimicrobial Mechanism : The disruption of bacterial cell walls and interference with metabolic pathways are key factors in the antimicrobial efficacy observed with coumarin derivatives.
Case Studies
-
Case Study on Anti-inflammatory Activity :
A controlled study evaluated the anti-inflammatory effects of this compound in a rat model of induced inflammation. Results indicated a significant reduction in paw edema compared to the control group, suggesting effective anti-inflammatory properties. -
Case Study on Antimicrobial Efficacy :
A series of experiments tested the antimicrobial activity against various strains, including E. coli and C. albicans. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling 7-hydroxy-4-methylcoumarin derivatives with activated acetates. For example, ethyl chloroacetate can react with 7-hydroxy-4-methylcoumarin in dry DMF using anhydrous K₂CO₃ as a base at 80°C for 10 hours, achieving yields up to 82% after crystallization . Alternative methods include microwave-assisted synthesis or solvent-free conditions to reduce reaction time.
- Key Variables : Solvent polarity (e.g., DMF vs. ethanol), stoichiometry of reactants, and temperature significantly impact yield. Excess ethyl chloroacetate (1.2–1.5 equiv) is often used to drive the reaction to completion .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR are critical for confirming the acetate and coumarin moieties. For example, the methyl group at position 4 of the coumarin ring appears as a singlet near δ 2.4 ppm in ¹H NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular weight (e.g., [M+H]⁺ at m/z 447.1 for C₂₈H₁₈O₈) .
- IR : Strong absorbance at ~1740 cm⁻¹ confirms ester carbonyl groups .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, such as antimicrobial or cytotoxic effects?
- Methodology : Functionalization of the acetate or phenyl groups can alter bioactivity. For example:
- Hydrazide Derivatives : Reacting the acetate with hydrazine forms hydrazides, which can be further derivatized with aldehydes (e.g., 3-chlorobenzaldehyde) to form Schiff bases. These derivatives exhibit enhanced antimicrobial activity (e.g., MIC values ≤ 12.5 µg/mL against S. aureus) .
- Sulfonate Esters : Introducing sulfonyl groups (e.g., 4-fluorobenzenesulfonate) improves solubility and may increase cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 µM in MCF-7 cells) .
Q. How can contradictions in spectral data from different sources be resolved during structural elucidation?
- Case Study : Discrepancies in ¹³C NMR chemical shifts for the carbonyl group (reported as δ 160–165 ppm) may arise from solvent effects or crystallographic packing.
- Resolution :
Compare data with structurally analogous coumarins (e.g., 4-methyl-7-acetoxycoumarin, δC=O = 161.2 ppm in CDCl₃) .
Perform X-ray crystallography to confirm bond lengths and angles. For example, the C=O bond in the coumarin core typically measures 1.21–1.23 Å .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for coumarin-based derivatives?
- Methodology :
- Molecular Docking : Use software like AutoDock to predict interactions with target enzymes (e.g., binding affinity with topoisomerase II).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity. For example, electron-withdrawing groups at the phenyl ring enhance antimicrobial potency by increasing electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
